molecular formula C22H20Br2N2O2 B5127583 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol

Cat. No.: B5127583
M. Wt: 504.2 g/mol
InChI Key: MXAYNAQCXCOLSG-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol is a synthetic aminopropyl carbazole derivative structurally related to the neuroprotective compound P7C3 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol) . Its core structure features a carbazole scaffold substituted with bromine atoms at the 3- and 6-positions, a 2-methoxyphenylamino group at the C3 position of the propan-2-ol chain, and a hydroxyl group at the C2 position. This compound has been investigated for its neurogenic properties, particularly its ability to enhance neural stem cell (NSC) differentiation by promoting final cell division during neurogenesis . Unlike P7C3, which primarily protects newborn neurons, this derivative exhibits distinct mechanistic effects, such as increasing neuronal marker (TuJ1)-positive cells without influencing astrocytogenesis .

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(2-methoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2N2O2/c1-28-22-5-3-2-4-19(22)25-12-16(27)13-26-20-8-6-14(23)10-17(20)18-11-15(24)7-9-21(18)26/h2-11,16,25,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAYNAQCXCOLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Starting with carbazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.

    Amination: The brominated carbazole can then undergo a nucleophilic substitution reaction with 2-methoxyaniline to form the amino derivative.

    Propanol Addition: Finally, the amino derivative can be reacted with an appropriate propanol derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted carbazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives based on carbazole structures. For instance, compounds similar to 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol have shown promising results against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells, indicating selective activity against specific cancer types .

Antioxidant Properties

The antioxidant capabilities of related carbazole derivatives have been investigated using methods such as the DPPH radical scavenging assay. These studies suggest that compounds with similar structures can effectively donate electrons or hydrogen atoms to neutralize free radicals, thus exhibiting potential protective effects against oxidative stress .

Organic Light Emitting Diodes (OLEDs)

Compounds containing carbazole moieties are integral in the development of OLEDs due to their excellent electron transport properties. The incorporation of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol into OLED architectures could enhance device efficiency and stability. Research indicates that carbazole derivatives can improve charge mobility and reduce operational voltage in OLED devices .

Photovoltaic Cells

The unique electronic properties of carbazole-based compounds make them suitable for use in organic photovoltaic cells. Their ability to absorb light and facilitate charge separation is critical for improving the efficiency of solar energy conversion systems. Studies have shown that incorporating such compounds can lead to better performance metrics in organic solar cells .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerHigher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
OLEDsImproved charge mobility and reduced operational voltage in devices incorporating carbazole derivatives.
AntioxidantEffective DPPH radical scavenging activity indicating strong antioxidant properties.

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carbazole derivatives with diverse biological activities. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Carbazole Derivatives

Compound Name Substituents (Carbazole Core + Side Chain) Biological Activity Key Findings Reference ID
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol 3,6-dibromo; 2-methoxyphenylamino; propan-2-ol Neurogenesis enhancement Increases TuJ1+ neurons via final cell division in NSCs; no astrocytogenesis
P7C3 (1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol) 3,6-dibromo; phenylamino; propan-2-ol Neuroprotection, neurogenesis Activates NAMPT-NAD cascade; protects hippocampal neurons
Compound 1 (1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol) 3,6-dibromo; p-tolylamino; propan-2-ol Neurogenesis enhancement 5.0 µM dose increases TuJ1+ cells by 40% vs. control
Compound 3 (1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((3,4-dimethoxyphenyl)amino)propan-2-ol) 3,6-dibromo; 3,4-dimethoxyphenylamino; propan-2-ol Neurogenesis enhancement Similar efficacy to Compound 1 but with enhanced solubility
WK-12 (1-(3,6-Difluoro-9H-carbazol-9-yl)-3-[(2-(1H-indol-3-yl)ethyl)amino]propan-2-ol) 3,6-difluoro; indole-ethylamino; propan-2-ol DNMT1 inhibition IC50 = 1.2 µM for DNMT1; 39% synthetic yield
Compound 8a (S-Enantiomer of 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol) 3,6-dibromo; dimethylamino; propan-2-ol (S-configuration) Dynamin I GTPase inhibition IC50 = 2.3 µM for clathrin-mediated endocytosis
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol 3,6-dichloro; 3-methylbutylamino; propan-2-ol Antibacterial (E. coli) MIC = 2.5 µM; disrupts bacterial autophagy

Key Comparative Insights

Substituent Effects on Bioactivity: Halogenation: Bromine substitution (3,6-dibromo) correlates with neurogenic activity (e.g., P7C3 derivatives ), whereas chloro analogs (3,6-dichloro) exhibit antibacterial properties . Fluorinated derivatives (e.g., WK-12) target epigenetic enzymes like DNMT1 . Amino Side Chains: The 2-methoxyphenylamino group in the target compound enhances specificity for NSC differentiation compared to phenylamino (P7C3) or dimethylamino (dynamin inhibitors) groups .

Mechanistic Divergence :

  • Neurogenic carbazoles (e.g., target compound, P7C3) act via the NAMPT-NAD pathway or cell-cycle modulation , while dynamin inhibitors (e.g., Compound 8a) disrupt endocytosis .

Potency and Selectivity: The target compound’s 2-methoxy group improves solubility and reduces off-target effects compared to non-methoxy analogs . Dynamin inhibitors (e.g., Compound 8a) show sub-micromolar potency but lack neurogenic activity, highlighting structure-activity trade-offs .

Biological Activity

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research findings related to its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H22Br2N2O2
  • Molecular Weight : 504.21 g/mol
  • Density : 1.59 g/cm³ (predicted)
  • Boiling Point : 680.4 °C (predicted)
  • Solubility : Soluble in DMSO
  • pKa : 14.21 (predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.
  • Antifungal Activity : The compound has shown promise against various fungal strains, indicating potential therapeutic applications in treating fungal infections.

The biological effects of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol are believed to occur through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their functions.
  • Cell Signaling Pathways : It can influence cell signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed, which could contribute to its anticancer effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • In vitro experiments demonstrated that the compound inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the range of micromolar concentrations, indicating significant potency against these cells .
  • Antifungal Activity :
    • A study evaluated its efficacy against Candida albicans and other fungal pathogens. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Temporal and Dosage Effects

Research into dosage effects revealed that:

  • Lower concentrations of the compound were effective in inducing apoptosis in cancer cells without significant toxicity to normal cells.
  • Higher doses resulted in cytotoxic effects, highlighting the importance of dosage optimization for therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds was conducted:

Compound NameMolecular FormulaBiological Activity
Compound AC22H20Br2N2O2Anticancer
Compound BC23H22Br2N2OAntifungal
1-(3,6-Dibromo...)C22H22Br2N2O2Anticancer, Antifungal

Q & A

Q. What is the mechanism by which 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol enhances neurogenesis in neural stem cells (NSCs)?

Methodological Answer: Studies demonstrate that this carbazole derivative promotes neurogenesis by inducing final cell division during NSC differentiation. Key experiments include:

  • BrdU pulsing assays to track cell proliferation, showing increased BrdU-positive neurons after treatment .
  • Growth factor modulation : The compound increases NSC numbers in the absence of EGF and FGF2 but does not affect proliferation in their presence, suggesting specificity to differentiation phases .
  • Immunocytochemistry (e.g., TuJ1 staining) confirms neuronal lineage commitment without inducing astrocytogenesis .

Q. How does the compound’s structure influence its α-glucosidase inhibitory activity in diabetes research?

Methodological Answer: The dibromocarbazole core and triazine/thioether substituents (e.g., in analog 7k) are critical for α-glucosidase inhibition. Key approaches include:

  • Structure-activity relationship (SAR) studies comparing analogs with varying substituents (e.g., furan, methoxyphenyl groups) .
  • Enzyme inhibition assays (IC₅₀ measurements) to quantify potency. For example, compound 7k (a structural analog) showed IC₅₀ = 4.27 ± 0.07 μM .
  • Computational docking to predict binding interactions with α-glucosidase active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental outcomes when testing this compound’s neurogenic effects under varying growth factor conditions?

Methodological Answer: Discrepancies arise when comparing results in the presence vs. absence of EGF/FGF2 :

  • Dose-response profiling : Optimize compound concentration ranges (e.g., 5–20 μM) to avoid off-target effects in growth factor-rich environments .
  • Time-lapse microscopy : Track NSC differentiation dynamics to identify phase-specific actions (proliferation vs. differentiation) .
  • Transcriptomic analysis : Compare gene expression profiles (e.g., NeuroD1, GFAP) under different conditions to clarify mechanistic pathways .

Q. What experimental strategies validate the cardioprotective effects of this compound in diabetic models, and how do they align with neurogenic data?

Methodological Answer: In diabetic db/db mice, the compound:

  • Activates Nampt/SIRT1 signaling , rescuing NAD⁺/NADH ratios (measured via LC-MS) and improving cardiac ejection fraction (echocardiography) .
  • Reduces infarct size (TTC staining) and biomarkers like Troponin I (ELISA) .
  • Cross-disciplinary validation : Compare neurogenic and cardioprotective SAR using analogs with modified methoxyphenyl or bromine substituents .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity for in vivo studies?

Methodological Answer: While direct synthesis data are limited, related carbazole derivatives suggest:

  • Microwave-assisted alkylation : Reduces reaction time and improves selectivity for carbazole N-alkylation (e.g., using 1-bromo-3-chloropropane) .
  • Chromatographic purification : Use hexane:toluene (4:1) gradients to isolate intermediates with Rf = 0.4 .
  • QC protocols : Validate purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR .

Data Contradiction Analysis

Q. Why do some studies report neurogenic effects via cell survival, while others emphasize final cell division?

Critical Analysis:

  • Context-dependent mechanisms : Derivatives like compound 2 enhance NSC survival in growth factor-deprived conditions, whereas 1 (the target compound) specifically drives terminal differentiation .
  • Experimental variables : Differences in NSC isolation protocols (embryonic vs. adult sources) and culture timelines may bias outcomes. Standardize cell passage numbers and differentiation media .

Methodological Recommendations

  • In vitro neurogenesis : Use rat embryonic NSCs with TuJ1/BrdU co-staining for reproducible quantification .
  • Diabetes models : Prioritize db/db mice for cardiometabolic studies, paired with oral glucose tolerance tests (OGTT) .
  • SAR optimization : Introduce methoxy groups at position 2 (phenyl ring) to enhance blood-brain barrier penetration for CNS applications .

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